UK 63052 Induces Watson-Crick Base-Pairing Flanking Bisintercalation Sites, in Contrast to the Hoogsteen Base-Pairing Induced by Echinomycin
In a direct head-to-head structural study, the solution NMR structure of the UK 63052 (QN)–DNA oligomer complex was compared with the crystal structure of the echinomycin–DNA oligomer complex. The UK 63052 complex contains only Watson-Crick base-pairs flanking the bisintercalation site, whereas the analogous echinomycin complex contains Hoogsteen base-pairs on either side of the site [1]. This difference in base-pairing topology is not merely descriptive: Watson-Crick geometry preserves canonical major-groove and minor-groove dimensions, while Hoogsteen geometry distorts the duplex and alters the presentation of chemical functionalities to DNA-binding proteins [1].
| Evidence Dimension | Base-pairing mode flanking the bisintercalation site |
|---|---|
| Target Compound Data | Exclusively Watson-Crick base-pairs in the QN–d(A-C-A-C-G-T-G-T) complex [1] |
| Comparator Or Baseline | Echinomycin: predominantly Hoogsteen base-pairs in the corresponding DNA complex [1] |
| Quantified Difference | Qualitative categorical difference: Watson-Crick vs. Hoogsteen base-pairing mode; no mixed populations observed in the UK 63052 complex |
| Conditions | Bisintercalation at the (A3-C4)·(G5-T6) step; one QN molecule per duplex; NMR-molecular dynamics refinement with intensity-based constraints; J. Mol. Biol. 1995 [1] |
Why This Matters
For researchers developing DNA-binding probes or studying transcription-factor/DNA interactions, UK 63052 provides a bisintercalator tool that preserves native Watson-Crick geometry, avoiding the Hoogsteen-induced structural distortion that would confound interpretation of protein–DNA recognition experiments.
- [1] Chen, H., & Patel, D. J. (1995). Solution structure of a quinomycin bisintercalator-DNA complex. Journal of Molecular Biology, 246(1), 164–179. https://doi.org/10.1006/jmbi.1994.0074 View Source
